Nigranoic acid

Overview

Description

Nigranoic acid is a triterpenoid compound isolated from the plant Schisandra chinensis, which is known for its medicinal properties in traditional Chinese medicine . The compound has a molecular formula of C30H46O4 and a molecular weight of 470.69 g/mol . This compound has been studied for its various biological activities, including its potential protective effects on cerebral ischemia-reperfusion injury .

Mechanism of Action

Nigranoic acid is a triterpenoid isolated from Schisandra chinensis , a plant with a long history of use in traditional Chinese medicine . This compound has been found to exhibit several pharmacological effects, including protective effects on the brain and inhibition of HIV-1 reverse transcriptase .

Target of Action

This compound primarily targets Poly (ADP-ribose) polymerase (PARP) and Apoptosis-Inducing Factor (AIF) . It also inhibits HIV-1 reverse transcriptase .

Mode of Action

This compound interacts with its targets to modulate their activity. It prevents the overactivation of PARP and the nuclear translocation of AIF . This modulation results in the downregulation of nerve cell apoptosis .

Biochemical Pathways

This compound affects the PARP/AIF signaling pathway . Overactivation of PARP and nuclear translocation of AIF are key events in the process of apoptosis. By preventing these events, this compound can inhibit apoptosis and thereby exert a protective effect on brain cells .

Pharmacokinetics

In a cerebral ischemia-reperfusion animal model, this compound was administered intragastrically at a dose of 1 mg/kg, 6 and 2 hours before brain ischemia .

Result of Action

The primary result of this compound’s action is the downregulation of nerve cell apoptosis . In the cerebral ischemia-reperfusion animal model, this compound significantly decreased apoptosis and the expression levels of AIF protein, PARP protein, and AIF mRNA at different time-points .

Action Environment

It’s known that this compound exhibits protective effects on the brain in a cerebral ischemia-reperfusion animal model . This suggests that the compound may be effective in environments where brain cells are at risk of damage due to ischemia and reperfusion.

Biochemical Analysis

Biochemical Properties

Nigranoic acid interacts with several biomolecules, notably enzymes such as HIV-1 reverse transcriptase . It inhibits this enzyme, thereby exhibiting anti-HIV activity . The nature of these interactions is likely due to the specific structural features of this compound, which allow it to bind to the active site of the enzyme and inhibit its function .

Cellular Effects

This compound has been shown to have protective effects on brain cells in cerebral ischemia-reperfusion animal models . It influences cell function by downregulating nerve cell apoptosis . This is achieved by preventing the overactivation of Poly (ADP-ribose) polymerase (PARP) and Apoptosis-Inducing Factor (AIF) nuclear translocation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It exerts its effects at the molecular level by binding to enzymes like HIV-1 reverse transcriptase and inhibiting their function . Additionally, it prevents the overactivation of PARP and AIF nuclear translocation, thereby downregulating nerve cell apoptosis .

Temporal Effects in Laboratory Settings

In cerebral ischemia-reperfusion animal models, this compound has been observed to decrease apoptosis and the expression levels of AIF protein, PARP protein, and AIF mRNA at different time-points

Dosage Effects in Animal Models

In animal models of cerebral ischemia-reperfusion, this compound was administered at a dosage of 1 mg/kg . This dosage significantly decreased apoptosis and the expression levels of AIF protein, PARP protein, and AIF mRNA

Preparation Methods

Synthetic Routes and Reaction Conditions: Nigranoic acid can be isolated from Schisandra chinensis using a combination of macroporous absorption resin column separation and high-speed counter-current chromatography (HSCCC) . The crude extracts obtained from Schisandra chinensis using 70% ethanol are separated on a macroporous resin column and then eluted with a graded ethanol series. The 70% ethanol fraction is used as the sample for separation of the triterpenoids by HSCCC .

Industrial Production Methods: The industrial production of this compound involves the extraction of the compound from the fruits and stems of Schisandra chinensis. The extraction process typically involves the use of solvents such as ethanol, followed by purification using techniques like column chromatography and HSCCC .

Chemical Reactions Analysis

Types of Reactions: Nigranoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It has been shown to inhibit HIV-1 reverse transcriptase, indicating its potential for chemical modifications to enhance its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the compound .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of oxidized derivatives with enhanced biological activity .

Scientific Research Applications

Chemistry: In chemistry, nigranoic acid is used as a starting material for the synthesis of various derivatives with potential biological activities .

Biology: In biological research, this compound has been shown to exhibit cytotoxic and anti-HIV activities .

Medicine: In medicine, this compound has been studied for its protective effects on cerebral ischemia-reperfusion injury. It acts by downregulating nerve cell apoptosis through the inhibition of poly ADP-ribose polymerase (PARP) and apoptosis-inducing factor (AIF) nuclear translocation .

Industry: In the industrial sector, this compound is used in the production of bioactive compounds and as a potential therapeutic agent for various diseases .

Comparison with Similar Compounds

- Isoschizandronic acid

- Anwuweizic acid

- Corosolic acid

- Kadsuric acid

- Lancifoic acid A

Biological Activity

Nigranoic acid, a triterpenoid compound derived from the plant Schisandra chinensis , has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, including its mechanisms of action, therapeutic potential, and relevant case studies.

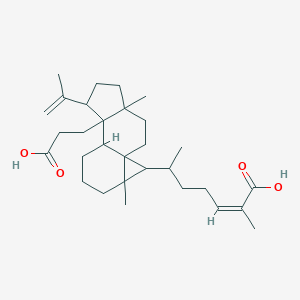

Chemical Structure and Properties

This compound is classified as an A-ring-secocycloartene triterpenoid, with the chemical formula and a CAS number of 39111-07-4. Its structure has been elucidated using various spectroscopic techniques, including NMR and mass spectrometry, confirming its unique cycloartene framework.

This compound exhibits multiple biological activities through various mechanisms:

- Neuroprotective Effects : It promotes nitric oxide (NO) production and stimulates the phosphorylation of ERK1/2 via calcium influx. This process enhances the expression of brain-derived neurotrophic factor (BDNF) and c-fos, which are crucial for cognitive functions and neuronal health. Additionally, it protects against cerebral ischemia-reperfusion injury by downregulating apoptosis in nerve cells through the inhibition of poly(ADP-ribose) polymerase (PARP) and preventing apoptosis-inducing factor (AIF) nuclear translocation .

- Antiviral Activity : this compound has shown significant inhibitory effects against HIV reverse transcriptase and polymerase, making it a potential candidate for antiviral therapy .

- Anti-inflammatory Properties : Recent studies indicate that derivatives of this compound function as histone deacetylase (HDAC) inhibitors. These compounds have demonstrated anti-inflammatory effects by blocking the activation of the NLRP3 inflammasome, which is implicated in various inflammatory diseases .

Biological Activity Data

The following table summarizes key biological activities and their corresponding IC50 values for this compound and its derivatives:

Neuroprotective Effects

In a study investigating the neuroprotective properties of this compound, researchers found that treatment with this compound significantly reduced neuronal apoptosis in rat models subjected to ischemia-reperfusion injury. The mechanism was linked to the modulation of BDNF and c-fos expression levels, suggesting potential applications in neurodegenerative diseases .

Antiviral Research

This compound's efficacy against HIV was assessed through various assays that demonstrated its ability to inhibit viral replication. The compound's mechanism involves direct interaction with viral enzymes, which could lead to new therapeutic strategies for HIV treatment .

Anti-inflammatory Studies

Recent investigations into this compound derivatives revealed their ability to inhibit HDACs effectively. In vitro studies on macrophage cell lines showed that these compounds could reduce IL-1β production without compromising cell viability. This indicates their potential use in managing inflammatory conditions .

Properties

IUPAC Name |

(Z,6R)-6-[(1S,4R,5R,8S,9S,12S,13R)-13-(2-carboxyethyl)-4,8-dimethyl-12-prop-1-en-2-yl-5-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]-2-methylhept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-19(2)22-10-11-24-28(6)14-12-23(20(3)8-7-9-21(4)26(33)34)27(28,5)16-17-30(24)18-29(22,30)15-13-25(31)32/h9,20,22-24H,1,7-8,10-18H2,2-6H3,(H,31,32)(H,33,34)/b21-9-/t20-,22+,23-,24+,27-,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFOSFIPGRXARF-BRTULJEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC34C2CCC(C3(C4)CCC(=O)O)C(=C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@H]([C@]3(C4)CCC(=O)O)C(=C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301319075 | |

| Record name | Nigranoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301319075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39111-07-4 | |

| Record name | Nigranoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39111-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nigranoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301319075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.